molecular formula C21H27N5O4S B1671590 Glipizide CAS No. 29094-61-9

Glipizide

Cat. No. B1671590
CAS RN: 29094-61-9
M. Wt: 445.5 g/mol
InChI Key: ZJJXGWJIGJFDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glipizide is an oral diabetes medicine that helps control blood sugar levels by stimulating your pancreas to produce insulin . It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . Glipizide is not for treating type 1 diabetes .


Molecular Structure Analysis

Glipizide has a molecular formula of C21H27N5O4S . Its molecular weight is 445.54 g/mol . The chemical structure of glipizide includes a sulfonylurea moiety, which is crucial for its antidiabetic activity .


Chemical Reactions Analysis

Glipizide undergoes a decomposition process when heated, which involves gas evolution and the formation of 5-methyl-N-[2-(4-sulphamoylphenyl) ethyl] pyrazine-2-carboxamide . The temperature values of the DSC peak cannot be used to check the polymorphic form of glipizide, as the peak is due to a decomposition process .


Physical And Chemical Properties Analysis

Glipizide is a whitish, odorless powder with a pKa of 5.9. It is insoluble in water and alcohols, but soluble in 0.1 N NaOH; it is freely soluble in dimethylformamide . The physico-chemical properties of glipizide were deeply studied using a number of analytical techniques including thermal techniques (DSC, TGA), X-ray powder diffraction (XRPD), FT-IR spectroscopy, and scanning electron microscopy (SEM) .

Scientific Research Applications

Radical Scavenging Activity

Glipizide, primarily used for treating hyperglycemia in type 2 diabetes, exhibits significant radical scavenging activity. A study using DFT-based computational methods and molecular docking studies systematically evaluated this property. It involved exploring structural characteristics, molecular descriptors, and thermodynamic parameters related to antiradical mechanisms, suggesting its potential as an antioxidant agent (S. K P et al., 2022).

Impact on Embryonic Vasculogenesis and Angiogenesis

Research using an early chick embryo model revealed that Glipizide suppressed angiogenesis and vasculogenesis, critical for embryonic vasculature formation and tumor neovascularization. The study found that Glipizide did not interfere with certain cellular processes but identified natriuretic peptide receptor A (NPRA) as a target for its inhibitory effect on vasculogenesis (Qu-liang Gu et al., 2015).

Development of pH-Independent Sustained Release Formulations

A study aimed at creating a hydrophilic matrix system for sustained release of glipizide, a weakly acidic poorly soluble drug, used a combination of inclusion complexation and microenvironmental pH modification. This approach significantly improved the dissolution and achieved a pH-independent release profile of glipizide (Jinheng Huang et al., 2018).

Interaction with Human Serum Albumin

Investigations into glipizide’s interaction with human serum albumin (HSA) used multi-spectroscopic techniques and molecular docking. This study provided insights into the binding nature and thermodynamic favorability of the glipizide-HSA interaction, crucial for understanding its transportation and physiological fate (R. Anwer et al., 2020).

Controlled/Sustained Drug Release Research

Research focused on developing colloidosomes and nanoparticles for controlled/sustained drug release of glipizide. These studies aimed to enhance the delivery and effectiveness of glipizide for treating type 2 diabetes by improving drug release profiles and stability (Hanmant S. Mali et al., 2021); (R. Deshmukh et al., 2019).

Repurposing for Prostate Cancer Treatment

A study using the TRAMP transgenic mouse model identified glipizide's potential in suppressing prostate cancer growth and metastasis by inhibiting angiogenesis, without affecting cancer cell proliferation. This suggests its potential repurposing as a cancer therapy (Cuiling Qi et al., 2016).

Safety And Hazards

Glipizide can cause life-threatening hypoglycemia. Symptoms of severe hypoglycemia include extreme weakness, blurred vision, sweating, trouble speaking, tremors, stomach pain, confusion, and seizure (convulsions) . It is also important to avoid drinking alcohol while taking glipizide as it lowers blood sugar and can cause side effects .

Future Directions

While glipizide continues to be a valuable treatment for type 2 diabetes, future research may focus on developing new pharmacological approaches to glycaemic control and agents advancing in clinical development that utilize new modes of action or delivery . It’s also important to note that the dose of glipizide may need to be adjusted based on the individual’s response and tolerance .

properties

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJXGWJIGJFDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040676
Record name Glipizide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>66.8 [ug/mL] (The mean of the results at pH 7.4), 1.64e-02 g/L
Record name SID855947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Type 2 diabetes mellitus (T2DM) is a chronic metabolic disorder with increasing prevalence worldwide. Characterized by higher-than-normal levels of blood glucose, T2DM is a complex disorder that arises from the interaction between genetic, environmental and behavioral risk factors. Insulin is a peptide hormone that plays a critical role in regulating blood glucose levels. In response to high blood glucose levels, insulin promotes the uptake of glucose into the liver, muscle cells, and fat cells for storage. Although there are multiple events occurring that lead to the pathophysiology of T2DM, the disorder mainly involves insulin insensitivity as a result of insulin resistance, declining insulin production, and eventual failure of beta cells of pancreatic islets that normally produce insulin. Early management with lifestyle intervention, such as controlled diet and exercise, is critical in reducing the risk of long-term secondary complications, such as cardiovascular mortality. Glipizide, like other sulfonylurea drugs, is an insulin secretagogue, which works by stimulating the insulin release from the pancreatic beta cells thereby increasing the plasma concentrations of insulin. Thus, the main therapeutic action of the drug depends on the functional beta cells in the pancreatic islets. Sulfonylureas bind to the sulfonylurea receptor expressed on the pancreatic beta-cell plasma membrane, leading to the closure of the ATP-sensitive potassium channel and reduced potassium conductance. This results in depolarization of the pancreatic beta cell and opening of the voltage-sensitive calcium channels, promoting calcium ion influx. Increased intracellular concentrations of calcium ions in beta cells stimulates the secretion, or exocytosis, of insulin granules from the cells. Apart from this main mechanism of action, the blood-glucose-lowering effect of glipizide involves increased peripheral glucose utilization via stimulating hepatic gluconeogenesis and by increasing the number and sensitivity of insulin receptors.
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Glipizide

CAS RN

29094-61-9
Record name Glipizide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29094-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glipizide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029094619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name glipizide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glipizide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glipizide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLIPIZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7WDT95N5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200-203, 208 - 209 °C
Record name Glipizide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glipizide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glipizide
Reactant of Route 2
Reactant of Route 2
Glipizide
Reactant of Route 3
Reactant of Route 3
Glipizide
Reactant of Route 4
Reactant of Route 4
Glipizide
Reactant of Route 5
Reactant of Route 5
Glipizide
Reactant of Route 6
Reactant of Route 6
Glipizide

Citations

For This Compound
34,200
Citations
RN Brogden, RC Heel, GE Pakes, TM Speight… - Drugs, 1979 - Springer
… Glipizide has a more rapid onset of action than glibenclamide when … of glipizide is shorter than that of glibenclamide. In healthy subjects and in diabetic patients a single dose of glipizide …
Number of citations: 63 link.springer.com
CR Shuman - The American Journal of Medicine, 1983 - Elsevier
… 5 mg of glipizide [6], On a weight basis, glipizide is approximately 100 times more potent than tolbutamide [7]. Comparative studies confirm that glipizide … Clinical trials with glipizide have …
Number of citations: 32 www.sciencedirect.com
M Niemi, JT Backman, M Neuvonen… - Clinical …, 2001 - Wiley Online Library
… ) and glipizide are 2 … glipizide are excreted primarily in the urine,5 whereas those of glyburide are excreted in both urine and bile.The elimination halflives of glyburide and glipizide …
Number of citations: 155 ascpt.onlinelibrary.wiley.com
A Melander, E Wåhlin-Boll - The American Journal of Medicine, 1983 - Elsevier
… , glipizide and glibenclamide (glyburide) are much more potent than tolbutamide and chlorpropamide. Glipizide … Glipizide has complete bioavailability, and its blood glucose-lowering …
Number of citations: 31 www.sciencedirect.com
L Groop, PH Groop, S Stenman, C Saloranta… - Diabetes …, 1987 - Am Diabetes Assoc
… and glipizide. However, glipizide amplifies the plasma insulin response to meals more than glyburide, whereas glyburide enhances basal insulin secretion more than glipizide. Both …
Number of citations: 124 diabetesjournals.org
RK Verma, S Garg - European journal of pharmaceutics and …, 2004 - Elsevier
… were found to be compatible with glipizide. Core tablets of glipizide were prepared by wet granulation and the batch size was kept as 500 tablets. Glipizide was mixed with all the …
Number of citations: 165 www.sciencedirect.com
JK Patel, RP Patel, AF Amin, MM Patel - AAps PharmSciTech, 2005 - Springer
The purpose of this research was to formulate and system-atically evaluate in vitro and in vivo performances of mucoadhesive microspheres of glipizide. Glipizide microspheres …
Number of citations: 222 link.springer.com
S Jamzad, R Fassihi - International journal of pharmaceutics, 2006 - Elsevier
The purpose of this study was to develop a new monolithic matrix system to completely deliver glipizide, a Biopharmaceutics Classification System (BCS) Class II drug in a zero order …
Number of citations: 169 www.sciencedirect.com
…, Glipizide Gastrointestinal Therapeutic System … - Diabetes …, 1997 - Am Diabetes Assoc
… mg glipizide GITS were compared with placebo in 143 patients. In the second trial, doses of 5, 10, 15, or 20 mg of glipizide … , C-peptide, and glipizide levels were determined at regular …
Number of citations: 188 diabetesjournals.org
T Seck, M Nauck, D Sheng, S Sunga… - … journal of clinical …, 2010 - Wiley Online Library
… 100 mg once daily and matching glipizide placebo. Patients in the glipizide group received a matching sitagliptin placebo tablet and started glipizide with a dose of 5 mg/day. The …
Number of citations: 301 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.